![molecular formula C16H22N2O3 B15279155 Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)
Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-3-amino-1-oxa-8-azaspiro[45]decane-8-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by its spiro[45]decane core, which includes an oxazolidine ring fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of benzaldehyde with 1-oxa-8-azaspiro[4.5]decan-2-one in the presence of sodium tris(acetoxy)borohydride and triethylamine in dichloromethane yields the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding pockets of enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic core but differs in the presence of additional oxo groups.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a similar core structure but different functional groups.
Uniqueness
Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl ester and amino groups provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C16H22N2O3 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
benzyl (3R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m1/s1 |
Clé InChI |
HMOLUMBNXPQUPP-CQSZACIVSA-N |
SMILES isomérique |
C1CN(CCC12C[C@H](CO2)N)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


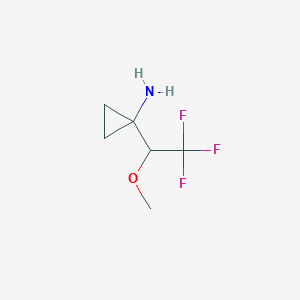
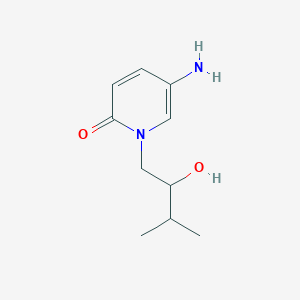
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
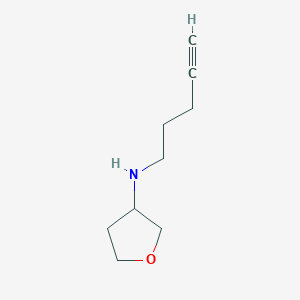

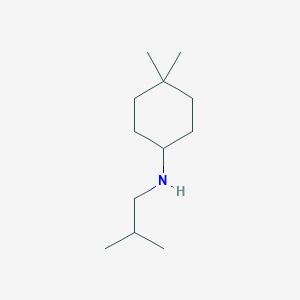
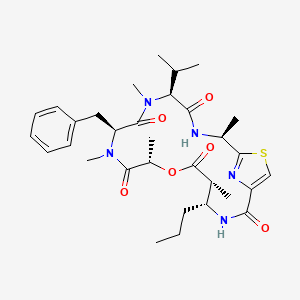
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)

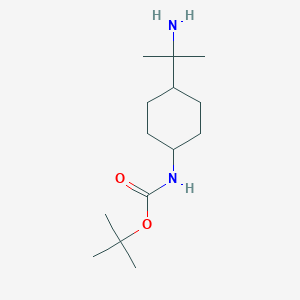

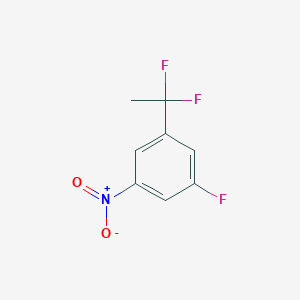
![Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B15279128.png)

